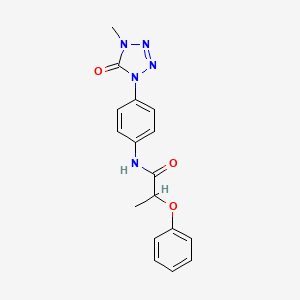

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide

CAS No.: 1396880-20-8

Cat. No.: VC4702861

Molecular Formula: C17H17N5O3

Molecular Weight: 339.355

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396880-20-8 |

|---|---|

| Molecular Formula | C17H17N5O3 |

| Molecular Weight | 339.355 |

| IUPAC Name | N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-phenoxypropanamide |

| Standard InChI | InChI=1S/C17H17N5O3/c1-12(25-15-6-4-3-5-7-15)16(23)18-13-8-10-14(11-9-13)22-17(24)21(2)19-20-22/h3-12H,1-2H3,(H,18,23) |

| Standard InChI Key | YWAOHCNQQNJDGS-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)C)OC3=CC=CC=C3 |

Introduction

Molecular Formula and Weight

The molecular formula of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide is C17H15N3O3, with a molecular weight of approximately 309.32 g/mol. Its structure features a tetrazole ring, phenyl groups, and an amide functional group.

Structural Features

The compound contains:

-

A tetrazole ring (a five-membered heterocyclic structure with four nitrogen atoms).

-

A phenoxy group attached to a propanamide backbone.

-

A methyl group at the tetrazole ring, contributing to its hydrophobic character.

Synthesis Pathway

The synthesis of this compound likely involves:

-

Formation of the tetrazole ring through cyclization reactions using azide precursors.

-

Coupling of the tetrazole-substituted phenyl derivative with 2-chloropropanamide under basic conditions.

-

Purification using recrystallization or chromatography techniques.

Characterization Techniques

Characterization methods for similar compounds include:

-

NMR Spectroscopy: Proton (H) and Carbon (C) NMR to confirm structural integrity.

-

Mass Spectrometry (MS): To verify molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups such as amides () and aromatic rings.

Potential Pharmacological Applications

Compounds containing tetrazole rings are often explored for their biological activity, including:

-

Antimicrobial Properties: Tetrazole derivatives are known to inhibit bacterial growth.

-

Anti-inflammatory Effects: The amide group may interact with biological targets involved in inflammation pathways.

Applications in Material Sciences

Tetrazole-containing compounds have been studied for their energetic properties due to the high nitrogen content in the tetrazole ring. This makes them candidates for:

-

Explosive materials with controlled detonation properties.

-

Propellants in aerospace applications.

Research Gaps and Future Directions

Despite its promising structure, detailed studies on N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide are lacking. Future research should focus on:

-

Toxicological Studies: To assess safety profiles for pharmaceutical applications.

-

Crystallographic Studies: To determine precise molecular geometry and intermolecular interactions.

-

Biological Screening: Evaluating antimicrobial, anticancer, or anti-inflammatory activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume